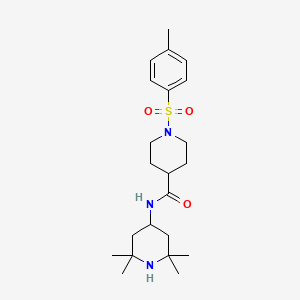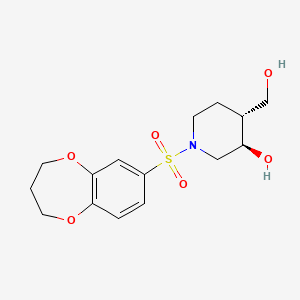![molecular formula C15H15ClN2O4 B5437234 7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B5437234.png)
7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and multiple functional groups that contribute to its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one can be achieved through several synthetic routes. One common method involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to be effective in producing high yields of the desired compound . The reaction typically involves the use of chloroquinoline derivatives and piperidine intermediates under controlled conditions to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s structure and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more saturated compounds with fewer double bonds.
Wissenschaftliche Forschungsanwendungen
7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, including anticancer properties, by targeting specific cellular pathways and molecular targets.
Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
Wirkmechanismus
The mechanism of action of 7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways within cells. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its functional groups enable it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinoline: The parent compound of many bioactive derivatives.
Uniqueness
7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity
Eigenschaften
IUPAC Name |
7-chloro-3-[(3S,4S)-3,4-dihydroxypiperidine-1-carbonyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c16-8-1-2-9-11(5-8)17-6-10(14(9)21)15(22)18-4-3-12(19)13(20)7-18/h1-2,5-6,12-13,19-20H,3-4,7H2,(H,17,21)/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJPNSASKANDPH-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)O)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1O)O)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5437162.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5437169.png)

![5-[(3-anilino-1-piperidinyl)carbonyl]-4-phenyl-2-pyrimidinamine](/img/structure/B5437185.png)
![N-(2-ETHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B5437192.png)
![4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine](/img/structure/B5437199.png)

![2-[4-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B5437239.png)
![ethyl 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5437246.png)
![methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5437252.png)
![N-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5437257.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5437263.png)
![8-[(2-methoxyphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5437271.png)
![2-(4-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5437292.png)
